molecular formula C22H25N3O4S2 B2722387 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-76-8

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2722387
CAS No.: 850910-76-8
M. Wt: 459.58
InChI Key: QDGKNKUTKGLIMH-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule characterized by a benzamide core linked to a benzo[d]thiazol-2(3H)-ylidene moiety via a sulfonyl bridge. The 2,6-dimethylmorpholino group attached to the sulfonyl enhances steric and electronic modulation, while the 3-ethyl substituent on the benzothiazole ring influences conformational stability. Its synthesis likely follows multi-step protocols involving nucleophilic substitutions and cyclization, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-4-25-19-7-5-6-8-20(19)30-22(25)23-21(26)17-9-11-18(12-10-17)31(27,28)24-13-15(2)29-16(3)14-24/h5-12,15-16H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGKNKUTKGLIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure

The compound can be described by the following structural formula:

 Z 4 2 6 dimethylmorpholino sulfonyl N 3 ethylbenzo d thiazol 2 3H ylidene benzamide\text{ Z 4 2 6 dimethylmorpholino sulfonyl N 3 ethylbenzo d thiazol 2 3H ylidene benzamide}

This structure features a benzamide core with a thiazole moiety and a morpholine sulfonyl group, which are critical for its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in cancer progression and microbial resistance.

  • Enzyme Inhibition : The sulfonamide group may enhance binding affinity to target enzymes, potentially disrupting their function.
  • Receptor Interaction : The thiazole component may facilitate interactions with cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from thiazole and benzamide frameworks. For instance:

  • Cytotoxicity Testing : Compounds analogous to this compound were tested against various cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 0.13 µM to 2.42 µM depending on the specific analog tested .
CompoundCell LineIC50 (µM)
26ZEA.hy9260.13
26ZMDA-MB-2311.35
26ZHT-290.008
TargetMCF-72.42

Antimicrobial Activity

In addition to anticancer properties, derivatives of thiazole have been evaluated for their antimicrobial effects. For example:

  • Minimum Inhibitory Concentration (MIC) : Various thiazole derivatives demonstrated MIC values ranging from 0.17 mg/mL against E. coli to 0.23 mg/mL against B. cereus and S. Typhimurium, indicating moderate antimicrobial activity .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be correlated with its structural components:

  • Morpholine Sulfonyl Group : Enhances solubility and bioavailability.
  • Thiazole Moiety : Essential for anticancer activity due to its role in receptor binding.
  • Ethyl Substituent : Influences lipophilicity and cellular uptake.

Case Studies

  • In Vivo Studies : Animal models treated with similar thiazole derivatives exhibited tumor regression, suggesting that this class of compounds may effectively inhibit tumor growth through apoptosis induction.
  • Clinical Trials : Some derivatives have progressed to early-phase clinical trials, showcasing their potential as novel therapeutic agents against resistant cancer types.

Scientific Research Applications

The compound (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article delves into its applications, particularly in the fields of oncology and antimicrobial research, while providing comprehensive data and insights from diverse sources.

Structural Formula

The compound can be represented structurally as follows:

 Z 4 2 6 dimethylmorpholino sulfonyl N 3 ethylbenzo d thiazol 2 3H ylidene benzamide\text{ Z 4 2 6 dimethylmorpholino sulfonyl N 3 ethylbenzo d thiazol 2 3H ylidene benzamide}

Anticancer Research

Recent studies have highlighted the anticancer potential of compounds similar to This compound .

  • Mechanism of Action : The compound is believed to act as an inhibitor of specific enzymes or receptors involved in cancer progression. The sulfonamide group enhances binding affinity to target enzymes, potentially disrupting their function, while the thiazole component may facilitate interactions with cellular receptors that influence signaling pathways related to cell proliferation and apoptosis.
  • Cytotoxicity Testing : Various analogs have been tested against cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 0.008 µM to 2.42 µM depending on the specific analog tested.
CompoundCell LineIC50 (µM)
26ZEA.hy9260.13
26ZMDA-MB-2311.35
26ZHT-290.008
TargetMCF-72.42

Antimicrobial Research

The compound also shows promise in antimicrobial applications. Preliminary studies suggest that it may exhibit activity against various microbial strains, potentially functioning through similar mechanisms as its anticancer properties by inhibiting specific microbial enzymes or disrupting essential cellular processes.

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that compounds with similar structures effectively inhibited enzymes involved in bacterial resistance mechanisms, suggesting a potential application for combating antibiotic-resistant infections.
  • Cancer Cell Line Studies : In vitro studies conducted on several cancer cell lines revealed that the compound exhibited significant cytotoxicity, particularly against breast and colon cancer cells, indicating its potential as a therapeutic agent in oncology.
  • Antimicrobial Efficacy : Research focused on the antimicrobial properties of benzothiazole derivatives showed that compounds with similar functional groups displayed effective inhibition against pathogenic bacteria, highlighting their potential use in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazol-2(3H)-ylidene Moieties

Compounds I5 and I6 () share the benzo[d]thiazol-2(3H)-ylidene scaffold but differ in substituents:

  • I5: Features a dipropylamine-propyl chain and a benzofuroquinolinium iodide group. The dipropylamine enhances hydrophilicity, while the fused quinolinium system may improve DNA intercalation properties.
  • I6: Contains a hydroxystyryl group and a methylquinolinium iodide.

In contrast, the target compound’s 3-ethyl group on benzothiazole provides moderate hydrophobicity, balancing solubility and membrane permeability. The absence of charged groups (e.g., quaternary ammonium in I5/I6) may reduce cellular toxicity but limit target affinity .

Substituent Variations on the Benzothiazole Ring

A closely related analogue () replaces the 3-ethyl group with 3-(2-ethoxyethyl)-6-methyl . This modification introduces:

  • Ethoxyethyl chain : Increases hydrophilicity via ether oxygen, improving aqueous solubility.

The target compound’s simpler 3-ethyl group may offer synthetic accessibility and reduced metabolic complexity compared to the ethoxyethyl derivative .

Sulfonyl-Linked Heterocycles: Triazoles vs. Benzothiazoles

Compounds 7–9 () feature a sulfonyl-bridged triazole core instead of benzothiazole. Key differences include:

  • Triazole tautomerism : Compounds 7–9 exist as thione-thiol tautomers, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹). This dynamic behavior contrasts with the rigid benzothiazole system in the target compound.
  • Fluorine substituents: The 2,4-difluorophenyl group in 7–9 introduces electron-withdrawing effects, which are absent in the target’s morpholino-sulfonyl group. Fluorine could enhance metabolic stability but reduce π-π stacking interactions .

Morpholino-Containing Derivatives

Bis(morpholino-triazine) derivatives () incorporate morpholino groups on a triazine core. Unlike the target compound’s sulfonyl-linked morpholino, these derivatives utilize urea and carbamoyl linkers:

  • Ureido/carbamoyl groups : Enable hydrogen bonding with biological targets, which the target’s benzamide may replicate.
  • Triazine core: Provides a planar structure for π-interactions, contrasting with the non-planar benzothiazole in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.